
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Vue d'ensemble
Description
“3-Hydroxy-2-oxopropyl” is a chemical group that is part of many organic compounds . It is also known as “dihydroxy-acetone-p” or “dihydroxyacetone phosphate” and belongs to the class of organic compounds known as monosaccharide phosphates .
Synthesis Analysis
The synthesis of compounds containing the “3-Hydroxy-2-oxopropyl” group can vary depending on the specific compound. For example, in one study, a compound containing this group was synthesized by dissolving a precursor compound in acetonitrile, then adding propanethiol and a catalytic amount of potassium hydroxide .
Molecular Structure Analysis
The molecular formula of “3-Hydroxy-2-oxopropyl phosphate” is C3H5O6P . It is an anion involved in many metabolic pathways .
Chemical Reactions Analysis
“Dihydroxyacetone phosphate” is involved in many metabolic pathways, including the Calvin cycle in plants and glycolysis . It is one of the two products of the breakdown of fructose 1,6-bisphosphate, along with glyceraldehyde 3-phosphate .
Physical And Chemical Properties Analysis
The molar mass of “3-Hydroxy-2-oxopropyl phosphate” is 170.06 g/mol . More specific physical and chemical properties such as density, boiling point, and others can vary depending on the specific compound and its state .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Isoindoline-1,3-dione derivatives have been explored as potential drug candidates. In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives were synthesized and characterized. These compounds exhibited cyclooxygenase (COX) inhibitory activity, with some showing greater inhibition of COX-2 (an enzyme associated with inflammation) than the reference compound meloxicam. Additionally, they demonstrated oxidative and nitrosan stress scavenging activity .
Pharmacophore Design and Receptor Binding
Some isoindoline-1,3-dione derivatives, including those containing the pharmacophore 2-hydroxypropyl-4-arylpiperazine, have been investigated for their specificity and affinity toward serotoninergic receptors. Understanding their binding interactions can aid in drug design and development .
Herbicidal Phosphonate Biosynthesis
While not directly related to the compound , the biosynthetic pathway for herbicidal phosphonates involves an intermediate called 2,3-dihydroxypropylphosphonic acid (DHPPA). This compound shares early biosynthetic steps with isoindoline-1,3-dione derivatives, suggesting potential cross-disciplinary insights .
Natural Product Isolation and Characterization
Limonoids, which contain isoindoline-1,3-dione fragments, have been isolated from the genus Dictamnus. These compounds exhibit biological activity and are of interest for their potential therapeutic properties .
Molecular Docking Studies
Researchers have employed molecular docking studies to investigate the interactions of isoindoline-1,3-dione derivatives within the active site of cyclooxygenases. Such studies provide valuable insights into binding modes and potential drug-receptor interactions .
Biological and Cellular Effects
Studies have explored the impact of isoindoline-1,3-dione derivatives on cellular processes. For instance, the degree of chromatin relaxation outside the cell nucleus was affected by these compounds, indicating potential effects on gene expression and epigenetic regulation .
Mécanisme D'action
Target of Action
It shares structural similarities with dihydroxyacetone phosphate (dhap), a well-known intermediate in lipid biosynthesis and glycolysis . Therefore, it might interact with enzymes involved in these pathways.
Mode of Action
Based on its structural similarity to dhap, it might interact with enzymes such as fructose-bisphosphate aldolase and triosephosphate isomerase . These enzymes play crucial roles in the glycolysis pathway, converting fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .
Biochemical Pathways
The compound might affect the glycolysis pathway and lipid biosynthesis due to its structural similarity to DHAP . In glycolysis, it could potentially influence the conversion of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . In lipid biosynthesis, it might play a role as an intermediate, similar to DHAP .
Pharmacokinetics
DHAP is known to be involved in many metabolic pathways, suggesting that it is well-absorbed and distributed in the body .
Result of Action
If it acts similarly to dhap, it might influence energy production through the glycolysis pathway and lipid biosynthesis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-hydroxy-2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLUQLNZGKMPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35750-04-0 | |
| Record name | 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




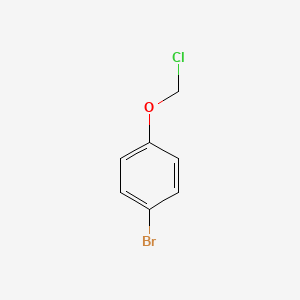

![N-[3-(methanesulfonamido)propyl]methanesulfonamide](/img/structure/B3262517.png)



![Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate](/img/structure/B3262550.png)
![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)
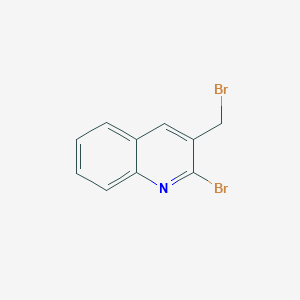
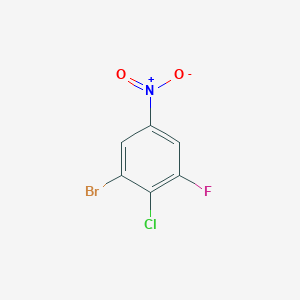
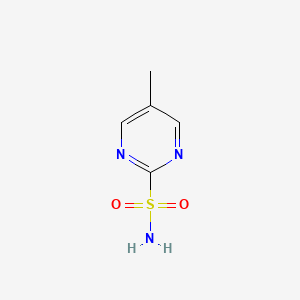
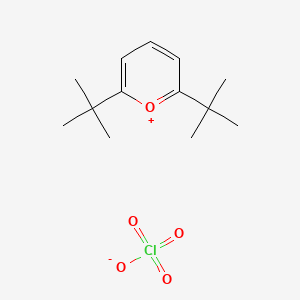
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)